bis(2-methylphenyl) isophthalate
Description
Bis(2-methylphenyl) isophthalate is an ester derivative of isophthalic acid, where the two hydroxyl groups of the acid are replaced by 2-methylphenol (o-cresol) substituents. Its structure consists of a central isophthalate core (benzene-1,3-dicarboxylate) linked to two 2-methylphenyl groups. Potential applications may include use as a plasticizer, polymer additive, or intermediate in organic synthesis, though specific data on its industrial or biological roles are absent in the referenced materials.
Properties
IUPAC Name |
bis(2-methylphenyl) benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-15-8-3-5-12-19(15)25-21(23)17-10-7-11-18(14-17)22(24)26-20-13-6-4-9-16(20)2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBNNSNDAMJTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Bis(2-ethylhexyl) Isophthalate
Key Features :
- Structure : Branched alkyl chains (2-ethylhexyl groups) attached to the isophthalate core .
- Molecular Weight : 366.48 g/mol (C24H38O4) .
- Thermal Stability : Detected in recycled plastics at 160°C–250°C, with degradation products varying by temperature .
- Applications : Common plasticizer; used in polyvinyl chloride (PVC) and other polymers .
- Binding Affinity : Exhibits a binding energy of −5.0 kcal/mol with α-amylase, comparable to metformin in molecular docking studies .
Comparison :
- The branched alkyl chains of bis(2-ethylhexyl) isophthalate enhance flexibility and reduce crystallinity in polymers compared to aromatic substituents like 2-methylphenyl. Its higher molecular weight may also improve thermal stability relative to smaller esters.
Diphenyl Isophthalate
Key Features :
Comparison :
- The absence of methyl groups on the phenyl rings (vs. Diphenyl isophthalate’s rigid structure contrasts with the more flexible bis(2-ethylhexyl) derivative.
Bis[2-(4-bromophenyl)-2-oxoethyl] Isophthalate
Key Features :
Comparison :
- Bromine atoms increase molecular weight and may enhance flame-retardant properties. The ketone groups introduce polarity, affecting solubility and reactivity compared to non-functionalized esters.
Dibutyl Phthalate (DBP) and Di(2-ethylhexyl) Phthalate (DEHP)
Key Features :
Comparison :
- Bis(2-methylphenyl) isophthalate’s aromatic substituents may reduce volatility compared to DBP but could introduce toxicity risks akin to DEHP. Regulatory data for this compound are unavailable, unlike DEHP, which is restricted in some applications .
Research Findings and Data Tables
Table 1: Comparative Properties of Isophthalate Esters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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